N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-14-4-3-13(22-14)15(19)17-6-5-10(18)9-1-2-11-12(7-9)21-8-20-11/h1-4,7,10,18H,5-6,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAMBAOUQZHPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=C(S3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and interactions with biological targets.
Structural Overview
The compound consists of several key structural components:
- Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities, including anticancer effects.
- Chlorothiophene : This heterocyclic structure is often associated with biological activity due to its electron-withdrawing properties.
- Hydroxypropyl group : Enhances solubility and may influence the compound's pharmacokinetic profile.
Anticancer Activity
Numerous studies have indicated that compounds containing benzo[d][1,3]dioxole derivatives exhibit notable anticancer properties. For instance, the synthesis of related compounds has shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | |
| This compound | HCT116 | 4.52 | |
| Thiourea derivatives | MCF7 | 1.54 |
These results suggest that the compound may effectively inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanisms underlying the anticancer activity of this compound include:
- EGFR Inhibition : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial for cancer cell survival and proliferation.
- Mitochondrial Pathway Modulation : It has been shown to affect proteins involved in the mitochondrial apoptosis pathway, such as Bax and Bcl-2, leading to increased apoptosis in cancer cells .
Enzyme Inhibition
The compound's structural characteristics also suggest potential as an enzyme inhibitor. For example, it may interact with ATP-binding cassette (ABC) transporters, which are critical in drug resistance mechanisms. Enhanced interaction with these transporters could improve the efficacy of co-administered chemotherapeutics by increasing their bioavailability .
Case Studies and Research Findings
Several case studies have investigated the biological activity of related compounds:
- Antiproliferative Activity : A study demonstrated that derivatives of benzo[d][1,3]dioxole exhibited selective toxicity against cancer cells while sparing normal cells. The IC50 values for these compounds ranged from 1.54 µM to 4.52 µM across different cancer cell lines .
- Molecular Docking Studies : Computational studies have suggested that this compound can bind effectively to target proteins involved in cancer progression, providing insights into its potential therapeutic mechanisms .
Scientific Research Applications
Pharmacological Studies
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide has been studied for its potential pharmacological effects. Its interaction with the auxin receptor TIR1 (Transport Inhibitor Response 1) suggests that it may play a role in enhancing root growth and development in plants through modulation of the auxin signaling pathway. This mechanism opens avenues for its use in agricultural biotechnology to improve crop yields.
Plant Growth Regulation
The compound's ability to interact with plant hormone receptors makes it a candidate for developing new plant growth regulators. By influencing the auxin signaling pathway, it can promote root development and overall plant health. This application is particularly relevant in sustainable agriculture where enhancing plant growth without synthetic fertilizers is crucial.
Medicinal Chemistry
In medicinal chemistry, compounds featuring the benzo[d][1,3]dioxole structure are often associated with various bioactive properties. Research indicates that derivatives of this compound may exhibit anti-cancer activities due to their ability to interfere with cellular signaling pathways involved in tumor growth and proliferation .
Case Study 1: Auxin Receptor Modulation
A study investigated the effects of this compound on Arabidopsis thaliana. The results demonstrated that treatment with this compound significantly enhanced root elongation compared to controls, confirming its role as an auxin mimetic agent.
Case Study 2: Anti-Cancer Activity
Another study explored the cytotoxic effects of derivatives similar to this compound on various cancer cell lines. The findings indicated that these compounds inhibited cell proliferation and induced apoptosis in breast cancer cells through modulation of the MAPK signaling pathway .
Data Tables
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Functional Group Variations
The target compound shares key functional groups with several analogs, but differences in linker chemistry and heterocyclic systems distinguish its properties:
Key Observations :
- The 3-hydroxypropyl linker in the target compound introduces a hydrophilic, flexible spacer absent in analogs with rigid linkers (e.g., cyclopropane in Compound 55 or imidazole in ). This may enhance aqueous solubility but reduce conformational stability.
- The 5-chlorothiophene group contrasts with the benzo[b]thiophene in and the thiazole in , altering electronic properties. Thiophene’s smaller ring size and lower aromaticity may reduce steric hindrance compared to bulkier systems.
Comparison :
- The target compound’s synthesis likely mirrors methods in , involving activation of the carboxylic acid (e.g., 5-chlorothiophene-2-carboxylic acid) followed by amide bond formation with the 3-(benzodioxol-5-yl)-3-hydroxypropylamine intermediate.
- Structural confirmation for analogs often relies on single-crystal X-ray diffraction (e.g., used SHELX ), but the target compound’s characterization may prioritize NMR and LC-MS due to challenges in crystallization.
Spectroscopic and Crystallographic Insights
- X-ray Crystallography : The (2E)-hydrazinecarboxamide analog was resolved via single-crystal X-ray analysis, confirming the (E)-configuration of the imine group. Similar rigor could apply to the target compound’s hydroxypropyl stereochemistry if crystallized.
- HRMS and NMR : High-resolution mass spectrometry (e.g., Compound 55: [M+H]+ 471.13784 ) and 2D NMR (e.g., COSY, HSQC) are critical for verifying connectivity in benzodioxole-containing compounds.
- Mercury Software : Tools like Mercury CSD enable packing similarity analysis, which could compare the target compound’s crystal packing with analogs to predict solubility or stability.
Pharmacological Implications (Speculative)
- Benzodioxole : Often associated with CNS activity (e.g., MAO inhibition) and enhanced metabolic resistance due to the methylenedioxy group .
- Chlorothiophene vs. Chlorobenzo[b]thiophene : The smaller thiophene may improve membrane permeability compared to the benzo-fused system in , but reduce π-stacking interactions.
- Hydroxypropyl Linker : Could facilitate hydrogen bonding with targets (e.g., enzymes, receptors) versus hydrophobic linkers in .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation between 5-chlorothiophene-2-carboxylic acid and the hydroxypropyl-benzodioxolyl amine intermediate. Key considerations include:
- Coupling Reagents : Use carbodiimides (e.g., EDC) or chloroacetyl chloride for amidation under anhydrous conditions .
- Temperature Control : Reactions are often conducted at 20–50°C to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/DMF mixtures) ensures high purity (>95%) .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer : Structural confirmation requires:
- NMR Spectroscopy : and NMR to verify benzodioxole (δ 6.7–7.1 ppm), hydroxypropyl (δ 1.8–2.2 ppm), and thiophene (δ 7.3–7.5 ppm) signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 396.0521) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity, with UV detection at 254 nm .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles. For example:
Q. What strategies address contradictory bioactivity data across different assays?
- Methodological Answer : Discrepancies in IC values (e.g., cancer vs. non-cancer cell lines) require:
- Assay Standardization : Use identical cell passage numbers and serum-free conditions .
- Orthogonal Assays : Combine MTT cytotoxicity with caspase-3 activation assays to confirm apoptosis .
- Structural Analog Comparison : Test derivatives (e.g., replacing 5-Cl with 5-F) to isolate substituent effects .
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:
- Target Selection : Prioritize kinases (e.g., EGFR) based on benzodioxole-thiophene pharmacophores .
- Binding Affinity : Calculate ΔG values for ligand-receptor complexes; validate with SPR (surface plasmon resonance) .
- ADMET Prediction : SwissADME predicts logP (2.8) and BBB permeability to guide in vivo studies .
Q. What experimental designs optimize solubility for in vivo pharmacokinetic studies?
- Methodological Answer : Solubility challenges (logP ~3.2) are addressed via:
- Co-solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes .
- Prodrug Synthesis : Introduce phosphate esters at the hydroxypropyl group for enhanced aqueous solubility .
- In Vivo Testing : Monitor plasma concentration-time profiles in rodent models after IV/oral administration .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC50_{50}50 values for anticancer activity?
- Methodological Answer : Variations may arise from:
- Cell Line Heterogeneity : Use authenticated lines (e.g., NCI-60 panel) and standardize culture conditions .
- Metabolic Stability : Pre-treat compounds with liver microsomes to assess CYP450-mediated degradation .
- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
